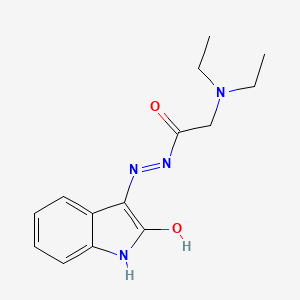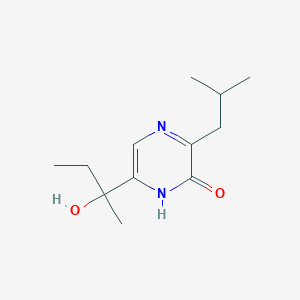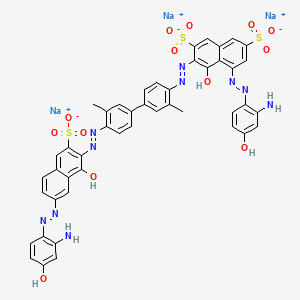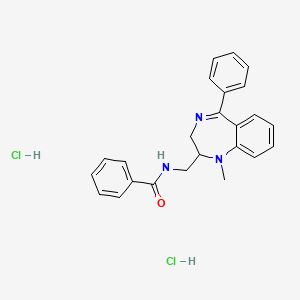
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a glycine moiety, diethyl groups, and an indolinylidene hydrazide structure. Its distinct configuration makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves the reaction of glycine derivatives with indolinylidene hydrazides under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Glycine, N,N-diethyl-, (5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-
- Glycine, N,N-diethyl-, (5,7-dichloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-
Uniqueness
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to its specific structural configuration and the presence of both glycine and indolinylidene hydrazide moieties
Properties
CAS No. |
86873-10-1 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-(diethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C14H18N4O2/c1-3-18(4-2)9-12(19)16-17-13-10-7-5-6-8-11(10)15-14(13)20/h5-8,15,20H,3-4,9H2,1-2H3 |
InChI Key |
UGGNQVDNCGQCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N=NC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)

![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)



![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)






